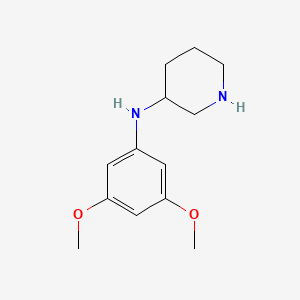

N-(3,5-dimethoxyphenyl)piperidin-3-amine

Übersicht

Beschreibung

“N-(3,5-dimethoxyphenyl)piperidin-3-amine” is a chemical compound with the molecular formula C13H20N2O2 . It has a molecular weight of 236.31 .

Molecular Structure Analysis

The InChI code for “N-(3,5-dimethoxyphenyl)piperidin-3-amine” is 1S/C13H20N2O2/c1-16-12-6-11(7-13(8-12)17-2)15-10-4-3-5-14-9-10/h6-8,10,14-15H,3-5,9H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“N-(3,5-dimethoxyphenyl)piperidin-3-amine” is an oil at room temperature . More detailed physical and chemical properties were not found in the available literature.Wissenschaftliche Forschungsanwendungen

Synthesis of Spiro-fused Piperidines

- A chemical process for synthesizing 3,5-dispirosubstituted piperidines, potentially including N-(3,5-dimethoxyphenyl)piperidin-3-amine, has been developed using iron(III) trifluroacetate in an aqueous micellar medium. This process is environmentally benign and shows potential for antibacterial applications (Lohar et al., 2016).

Antioxidant Potency and NMR Study

- Research involving the synthesis of a molecule structurally related to N-(3,5-dimethoxyphenyl)piperidin-3-amine revealed insights into its NMR characteristics and potential antioxidant efficacy, highlighting the molecule's role in chemical and biological studies (Dineshkumar & Parthiban, 2022).

Virtual Screening and Pharmacokinetics

- A study involving virtual screening identified compounds structurally similar to N-(3,5-dimethoxyphenyl)piperidin-3-amine, demonstrating their potential in inhibiting breast cancer metastasis and showcasing the importance of such compounds in pharmacological research (Wang et al., 2011).

Nucleophilic Aromatic Substitution

- A study on the kinetics and thermodynamics of the reaction of certain nickel(II) complexes with amines, including piperidine, provides insights into the behavior of compounds like N-(3,5-dimethoxyphenyl)piperidin-3-amine in chemical reactions (Bartolotta et al., 1984).

Antimicrobial and Anti-Proliferative Activities

- Research on N-Mannich bases related to N-(3,5-dimethoxyphenyl)piperidin-3-amine highlighted their potential in inhibiting pathogenic bacteria and cancer cell lines, underscoring the compound's relevance in antimicrobial and anti-cancer research (Al-Wahaibi et al., 2021).

Novel Anticancer Compound Synthesis

- A study focused on synthesizing a novel anticancer compound structurally related to N-(3,5-dimethoxyphenyl)piperidin-3-amine, illustrating the compound's potential in cancer treatment research (Ismail et al., 2018).

Photocatalytic Degradation Study

- Research on the photocatalytic oxidation of organic compounds containing nitrogen atoms, like N-(3,5-dimethoxyphenyl)piperidin-3-amine, highlights its potential involvement in environmental studies and applications in pollution mitigation (Low et al., 1991).

Zukünftige Richtungen

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “N-(3,5-dimethoxyphenyl)piperidin-3-amine”, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. Future research may focus on discovering new synthesis methods, exploring the compound’s potential applications, and understanding its biological activity.

Eigenschaften

IUPAC Name |

N-(3,5-dimethoxyphenyl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-16-12-6-11(7-13(8-12)17-2)15-10-4-3-5-14-9-10/h6-8,10,14-15H,3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKNZKVCHDORJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC2CCCNC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethoxyphenyl)piperidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

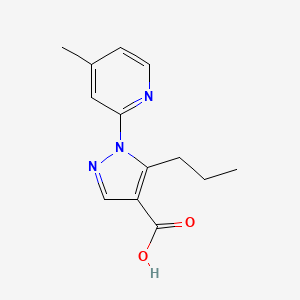

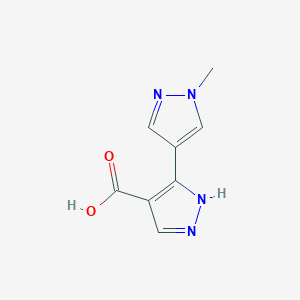

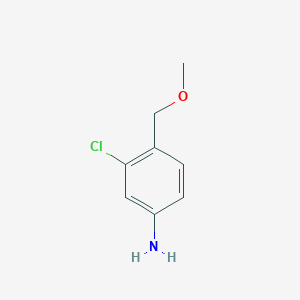

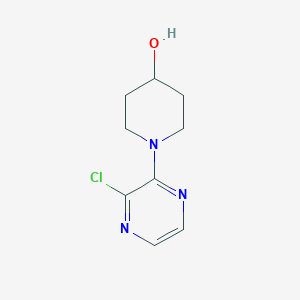

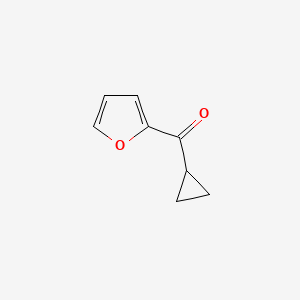

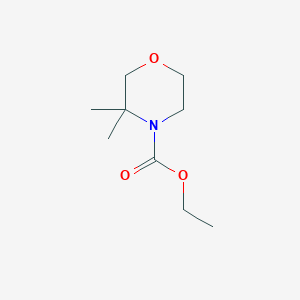

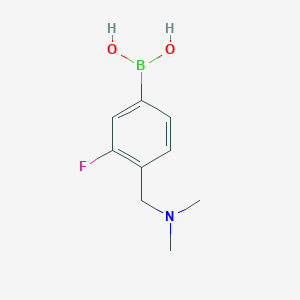

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-bromo-5-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1427882.png)

![({1-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidin-4-yl}methyl)amine](/img/structure/B1427884.png)

![N-{3-[(3-bromopyridin-2-yl)amino]phenyl}acetamide](/img/structure/B1427887.png)

![Ethyl 2-[(2,4-difluorophenyl)sulfanyl]propanoate](/img/structure/B1427893.png)